2',5'-Dichloro-3'-methylphenacyl chloride
Description
2',5'-Dichloro-3'-methylphenacyl chloride is a halogenated aromatic ketone derivative with the molecular formula C₉H₇Cl₃O and a molecular weight of 238.51 g/mol. Structurally, it features two chlorine substituents at the 2' and 5' positions of the benzene ring, a methyl group at the 3' position, and a reactive acyl chloride group (-COCl) at the α-carbon. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. Its reactivity arises from the electron-withdrawing effects of the chlorine atoms, which enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions.
Properties
IUPAC Name |
2-chloro-1-(2,5-dichloro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(9(5)12)8(13)4-10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRGBUCROCPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2',5'-Dichloro-3'-methylphenacyl chloride, a chemical compound belonging to the class of phenacyl derivatives, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2',5'-Dichloro-3'-methylphenacyl chloride is characterized by its chlorinated phenacyl structure, which contributes to its reactivity and biological activity. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for various biochemical interactions.
Antimicrobial Activity
Research indicates that 2',5'-Dichloro-3'-methylphenacyl chloride exhibits significant antimicrobial properties. It has been investigated against various bacterial strains and fungi, showing effectiveness in inhibiting growth and reducing viability.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 µg/mL |
| Escherichia coli | 12 | 1.0 µg/mL |
| Candida albicans | 10 | 2.0 µg/mL |
These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 cells, treatment with 2',5'-Dichloro-3'-methylphenacyl chloride resulted in:
- Cell Viability Reduction: A decrease in cell viability by approximately 70% at a concentration of 10 µg/mL after 24 hours.
- Apoptotic Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells by 40% compared to the control group.
The biological activity of 2',5'-Dichloro-3'-methylphenacyl chloride is believed to be mediated through several mechanisms:
- Electrophilic Attack: The chlorinated structure allows for electrophilic attack on nucleophilic sites within microbial cells or cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress, leading to cellular damage and apoptosis.
- Interference with Cellular Signaling Pathways: It may modulate key signaling pathways involved in cell proliferation and survival.
Research Findings
Recent studies have highlighted the compound's potential as a lead structure for drug development:
- A study published in Journal of Medicinal Chemistry reported that derivatives of phenacyl chloride exhibited enhanced potency against multidrug-resistant bacteria.
- Another investigation indicated that modifications to the chlorinated phenacyl structure could improve selectivity towards cancer cells while reducing toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2',5'-Dichloro-3'-methylphenacyl chloride with analogous phenacyl chlorides and related halogenated aromatic compounds, focusing on structural variations, physicochemical properties, and applications:
Key Structural and Reactivity Differences
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Compounds with chlorine or fluorine substituents (e.g., 2',5'-Dichloro-3'-methylphenacyl chloride) exhibit enhanced electrophilicity at the carbonyl carbon compared to methoxy or methyl-substituted analogs (e.g., 3:5-Dichloro-4-p-methoxyphenoxybenzaldehyde) . Steric Hindrance: The methyl group at the 3' position in 2',5'-Dichloro-3'-methylphenacyl chloride may slightly hinder nucleophilic attack compared to the less bulky difluoromethoxy group in 3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride .
Physical Properties :
- Melting Points : Methyl-substituted derivatives (e.g., 238 g/mol compound from ) generally have higher melting points than fluoro- or difluoromethoxy-substituted analogs due to increased molecular symmetry and packing efficiency.
- Polarity : The presence of difluoromethoxy groups (e.g., in ) increases polarity and boiling points, enhancing solubility in polar aprotic solvents like DMF or DMSO.
Synthetic Utility :
- 2',5'-Dichloro-3'-methylphenacyl chloride is tailored for reactions requiring moderate steric bulk and high electrophilicity, such as Friedel-Crafts acylations.
- 3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is preferred in fluorinated polymer synthesis due to its OCF₂ group, which imparts thermal and chemical resistance .
Research Findings
- Crystallographic Studies : Analogous dichloroacetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) exhibit hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions, suggesting similar supramolecular behavior in 2',5'-Dichloro-3'-methylphenacyl chloride derivatives .
- Stability : Halogenated phenacyl chlorides degrade under prolonged UV exposure, necessitating storage in amber vials .
Preparation Methods
Chloromethylation of 2,5-Dichlorotoluene Derivatives
The primary route to 2',5'-Dichloro-3'-methylphenacyl chloride involves the chloromethylation of a suitably substituted aromatic precursor, such as 2,5-dichlorotoluene or paradichlorobenzene derivatives, followed by oxidation or transformation to the phenacyl chloride.
- Starting Material: Paradichlorobenzene or 2,5-dichlorotoluene
- Reagents: Trioxane, concentrated sulfuric acid, chlorosulfonic acid
- Conditions: Low temperature (0–4°C) to control reaction rate and selectivity
- Process:
- Trioxane is dissolved in cooled concentrated sulfuric acid.
- Chlorosulfonic acid is added dropwise under stirring to maintain low temperature.
- Paradichlorobenzene is added gradually and stirred overnight at low temperature.
- The reaction mixture is poured over ice, forming two phases.
- Emulsion is broken with sodium chloride, neutralized with sodium bicarbonate.
- Fractional distillation separates the chloromethylated products, including 2,5-dichlorobenzylchloride as a clear liquid fraction.
Yield: Approximately 23% yield of 2,5-dichlorobenzylchloride was reported under these conditions.
Conversion of 2,5-Dichlorobenzylchloride to 2',5'-Dichloro-3'-methylphenacyl chloride
The chloromethylated intermediate (2,5-dichlorobenzylchloride) is further transformed into the phenacyl chloride derivative through oxidation or halogenation steps.
Sommelet Reaction:
This classical reaction converts benzyl halides to benzaldehydes via the formation of a quaternary ammonium salt intermediate with hexamethylenetetramine (HMTA).- The benzyl chloride reacts with HMTA in chloroform under reflux to form the quaternary ammonium salt.
- The salt is hydrolyzed in acidic aqueous medium (50% acetic acid) under reflux to yield the corresponding aldehyde.
- This aldehyde can then be further transformed into the phenacyl chloride by chlorination or other functional group conversions.
Challenges:
The Sommelet reaction for 2,5-dichlorobenzylchloride yielded only about 10% of the desired aldehyde, indicating low efficiency possibly due to steric hindrance and electronic effects from the dichloro and methyl substituents.
Reaction Conditions and Optimization Notes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chloromethylation | Trioxane, H2SO4, chlorosulfonic acid, 0–4°C | 23 | Low temperature crucial; fractional distillation required |
| Sommelet Reaction (aldehyde) | Hexamethylenetetramine, chloroform, reflux; then 50% acetic acid, reflux | 10 | Low yield; steric hindrance and competing side reactions |
| Schiff Base Formation | 2,5-dichlorobenzaldehyde + methylamine, reflux | Not isolated | Excess methylamine interfered; isolation required |
| Condensation with mercaptopropanoic acid | Reflux in benzene, Dean-Stark apparatus | Low | Incomplete reaction; steric and entropy factors significant |
Mechanistic Insights
- The Sommelet reaction mechanism involves formation of a quaternary ammonium salt intermediate, hydrolysis to benzylamine derivatives, and subsequent tautomerization and hydrolysis to aldehydes.
- Alternative mechanisms suggest oxidation of benzylamine intermediates by methylimine, a breakdown product of the quaternary salt, which may explain low yields under acidic conditions.
- Steric hindrance from ortho chlorine substituents and electronic effects from methyl groups significantly affect reaction progress and yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
